2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine
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Overview
Description
2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a methylsulfonylmethyl group at position 6. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine and methylsulfonylmethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow processes to ensure consistent quality and yield. The reaction mixture is typically heated to a specific temperature to promote the reaction and then cooled to isolate the product.
Chemical Reactions Analysis
2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound is known to undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are often carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine may yield an aminopyrimidine derivative.
Scientific Research Applications
2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Researchers use this compound to study the biological activity of pyrimidine derivatives, including their potential as enzyme inhibitors or receptor ligands.
Industry: In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
2,4-Dichloro-6-(methylsulfonylmethyl)pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-6-methylpyrimidine: This compound lacks the methylsulfonyl group and has different reactivity and applications.
2,4-Dichloro-6-[(methylthio)methyl]pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group, leading to different chemical properties and uses.
2,4-Dichloro-6-[(methylamino)methyl]pyrimidine:
Properties
CAS No. |
944058-90-6 |
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Molecular Formula |
C6H6Cl2N2O2S |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
2,4-dichloro-6-(methylsulfonylmethyl)pyrimidine |
InChI |
InChI=1S/C6H6Cl2N2O2S/c1-13(11,12)3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3 |
InChI Key |
XWBKVIYQDHDRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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